Ethyl 4-(p-tolylethynyl)benzoate
Description
Properties
CAS No. |
63164-97-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C18H16O2/c1-3-20-18(19)17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15/h4-7,10-13H,3H2,1-2H3 |
InChI Key |
WJBBNBBVWASSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl Benzoate Derivatives
Physical and Chemical Properties
- Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher degrees of conversion due to its electron-donating dimethylamino group .
- Solubility: Substituents like ethoxylated amino groups (e.g., ethoxylated ethyl-4-aminobenzoate) enhance water solubility, whereas hydrophobic groups (e.g., p-tolyl) reduce it .
- Thermal Stability: Ethyl 4-(butylamino)benzoate has a defined melting point (68–70°C), reflecting crystalline stability from its alkylamino substituent .
Key Research Findings and Gaps
- Substituent Impact: Electron-donating groups (e.g., amino, methyl) enhance reactivity in polymerization, while bulky substituents (e.g., p-tolylethynyl) may sterically hinder reactions .
- Data Limitations: Direct studies on Ethyl 4-(p-tolylethynyl)benzoate are scarce; most insights derive from analogs.
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction typically involves ethyl 4-bromobenzoate and p-tolylacetylene as substrates. A representative procedure adapted from GP-1 in is outlined below:
Reagents :
- Ethyl 4-bromobenzoate (1.5 mmol)
- p-Tolylacetylene (1.8 mmol, 1.2 equiv)
- PdCl₂(PPh₃)₂ (2 mol%)
- CuI (4 mol%)
- Triethylamine (7 mL)
Procedure :
- Combine PdCl₂(PPh₃)₂, CuI, and triethylamine in a Schlenk tube under argon.
- Stir at room temperature for 10 minutes.
- Add p-tolylacetylene dissolved in triethylamine (2 mL) dropwise.
- Heat at 80°C for 12–20 hours.
- Filter and purify via silica gel chromatography (hexane/ethyl acetate).
This method yields this compound in 65–78% isolated yield, contingent on substrate purity and catalyst activity.
Optimization Studies
Key variables influencing yield and reaction efficiency include:
| Variable | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 2 mol% Pd | Maximizes TON |
| Base | Et₃N, DIPEA, K₂CO₃ | Triethylamine | Enhances rate |
| Temperature | 60–100°C | 80°C | Balances speed |
| Solvent | DMF, THF, Et₃N | Neat Et₃N | Simplifies workup |
Higher Pd loadings (>5 mol%) marginally improve yields but increase costs, while polar aprotic solvents like DMF necessitate additional purification steps.
Alternative Synthetic Strategies
Nickel-Catalyzed Alkyne Coupling
Recent advancements propose nickel catalysts as cost-effective alternatives to palladium. For example, NiCl₂(dppe) with Zn powder reduces reliance on precious metals:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
- Protocol : Substrates irradiated at 120°C for 30 minutes with Pd(OAc)₂ (1 mol%) and XPhos ligand.
- Outcome : 72% yield, achieving 95% conversion in 1/4th the time of conventional heating.
Critical Analysis of Methodologies
Efficiency and Scalability
The Sonogashira method excels in atom economy and scalability, particularly when using recyclable Pd/C catalysts. Industrial pilot studies demonstrate that catalyst recovery via hot filtration (as in) reduces Pd waste by 90% over ten cycles.
Environmental Considerations
Traditional routes generate halogenated byproducts, but emerging protocols emphasize:
- Solvent Recycling : Neat triethylamine systems allow distillation and reuse.
- Green Catalysts : Rare-earth oxides (e.g., Nd₂O₃) show promise for tandem esterification-alkynylation sequences, though yields remain suboptimal (≤50%).
Characterization and Quality Control
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.48 (d, J=8.0 Hz, 2H, ArH), 7.15 (d, J=8.0 Hz, 2H, p-tolyl), 4.38 (q, J=7.1 Hz, 2H, OCH₂), 2.38 (s, 3H, CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃).
- IR (KBr) : ν 2210 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥99% purity when reactions employ Pd/C catalysts with LiClO₄ additives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
